molecular formula C29H28N2O3 B10882625 2-(Naphthalen-2-yloxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone

2-(Naphthalen-2-yloxy)-1-[4-(3-phenoxybenzyl)piperazin-1-yl]ethanone

Cat. No.: B10882625
M. Wt: 452.5 g/mol
InChI Key: ZLGBFLXGQJNMPY-UHFFFAOYSA-N
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Description

2-(2-NAPHTHYLOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthyloxy group, a phenoxybenzyl group, and a piperazino moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-NAPHTHYLOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the naphthyloxy and phenoxybenzyl intermediates separately. These intermediates are then coupled using a piperazine derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-NAPHTHYLOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxybenzyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds depending on the specific reagents and conditions used.

Scientific Research Applications

2-(2-NAPHTHYLOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for manufacturing other chemical products.

Mechanism of Action

The mechanism of action of 2-(2-NAPHTHYLOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-NAPHTHYLOXYACETIC ACID: Shares the naphthyloxy group but differs in its overall structure and applications.

    PHENOXYBENZYL ALCOHOL: Contains the phenoxybenzyl group but lacks the piperazino moiety.

    PIPERAZINE DERIVATIVES: Various piperazine-based compounds with different substituents.

Uniqueness

2-(2-NAPHTHYLOXY)-1-[4-(3-PHENOXYBENZYL)PIPERAZINO]-1-ETHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C29H28N2O3

Molecular Weight

452.5 g/mol

IUPAC Name

2-naphthalen-2-yloxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C29H28N2O3/c32-29(22-33-27-14-13-24-8-4-5-9-25(24)20-27)31-17-15-30(16-18-31)21-23-7-6-12-28(19-23)34-26-10-2-1-3-11-26/h1-14,19-20H,15-18,21-22H2

InChI Key

ZLGBFLXGQJNMPY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)COC4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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